molecular formula C7H10N2O B3052418 1-(1H-imidazol-1-yl)-2-methylpropan-1-one CAS No. 4122-53-6

1-(1H-imidazol-1-yl)-2-methylpropan-1-one

Cat. No.: B3052418
CAS No.: 4122-53-6
M. Wt: 138.17 g/mol
InChI Key: SIACYUBAVVFJSK-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-2-methylpropan-1-one is a ketone-containing imidazole derivative characterized by a branched alkyl chain (2-methylpropan-1-one) attached to the nitrogen atom of the imidazole ring. Its molecular formula is C7H10N2O (molecular weight: 138.17 g/mol) with a calculated XLogP3 of 0.3, indicating moderate lipophilicity . The compound’s structure combines the electron-rich imidazole moiety with a ketone group, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

1-imidazol-1-yl-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)7(10)9-4-3-8-5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACYUBAVVFJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336809
Record name 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-53-6
Record name 1-(1H-Imidazol-1-yl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using catalysts and controlled reaction conditions.

Scientific Research Applications

Pharmacological Activities

  • Central Muscle Relaxant and Anticonvulsant Effects
    • Research indicates that derivatives of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one exhibit significant central muscle relaxant and anticonvulsant activities. These compounds are particularly useful in treating conditions such as:
      • Cerebral palsy
      • Spastic paralysis
      • Painful muscle spasms following injuries to the extrapyramidal system .
  • Therapeutic Use in Neurological Disorders
    • The compound has been investigated for its potential in alleviating symptoms associated with Parkinson's syndrome and other neurological disorders. Its efficacy is attributed to the imidazole moiety, which enhances inhibitory effects on motor coordination and provides anti-nicotinic action .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The imidazole ring allows for modifications that can lead to enhanced bioactivity or selectivity against specific biological targets. For instance, derivatives have been synthesized to explore their potential as anti-inflammatory agents and neuroprotective drugs .

Building Block for Complex Molecules

1-(1H-imidazol-1-yl)-2-methylpropan-1-one is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows chemists to introduce various functional groups through substitution reactions, making it a versatile reagent in organic synthesis .

Use in Carbonyl Compound Synthesis

The compound has been explored for its role in synthesizing carbonyl compounds, demonstrating its utility as an active acyl species. This application is significant in organic chemistry, where carbonyl groups are pivotal in forming various functional groups necessary for synthesizing drugs and other biologically active compounds .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of several imidazole derivatives, including 1-(1H-imidazol-1-yl)-2-methylpropan-1-one. Results showed that these compounds significantly reduced seizure activity in animal models, suggesting their potential therapeutic application in epilepsy treatment .

Case Study 2: Synthesis of Novel Antiinflammatory Agents

Researchers synthesized a series of imidazole derivatives based on 1-(1H-imidazol-1-yl)-2-methylpropan-1-one, assessing their anti-inflammatory properties through in vitro assays. The findings indicated that certain modifications led to enhanced anti-inflammatory activity, paving the way for new drug development .

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

  • Substituent Position Matters : 1-yl vs. 2-yl imidazole substitution alters electronic properties and binding affinity. For example, 1-(1H-imidazol-2-yl)propan-1-one has distinct vibrational spectra compared to 1-yl derivatives .
  • Chalcone Frameworks Enhance Antifungal Activity : Conjugated systems in chalcones (e.g., ) improve activity against Aspergillus by enabling π-π interactions with fungal enzymes .
  • Bulky Groups Impact Solubility : Adamantane or trifluoromethyl groups () increase logP, favoring membrane penetration but reducing aqueous solubility .

Biological Activity

1-(1H-imidazol-1-yl)-2-methylpropan-1-one is a compound characterized by its imidazole ring, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a five-membered imidazole ring with two nitrogen atoms, which contributes to its reactivity and interactions with biological targets. Its molecular formula is C6H10N2OC_6H_{10}N_2O with a molecular weight of 126.16 g/mol.

The biological activity of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE) .
  • Antimicrobial Activity : It exhibits antibacterial properties, likely through mechanisms that involve the disruption of bacterial DNA synthesis .
  • Antitumor Effects : Research indicates that certain derivatives of imidazole compounds demonstrate significant antitumor activity against various cancer cell lines .

Biological Activity Overview

The compound has shown promising results in various biological assays:

Activity TypeObservationsReference
AntibacterialEffective against Gram-negative bacteria
AntifungalExhibits antifungal properties in vitro
AntitumorSignificant activity against ovarian carcinoma cell lines
Enzyme InhibitionInhibits AChE and COX, relevant for neurodegenerative diseases

Case Studies and Research Findings

Several studies have explored the biological effects of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one:

  • Antimicrobial Activity : A study demonstrated that this compound, along with its derivatives, showed potent antibacterial activity against resistant strains of Klebsiella pneumoniae and Escherichia coli. The mechanism involved the formation of reactive radicals that disrupt DNA synthesis .
  • Antitumor Properties : In vitro tests revealed that the compound exhibited significant cytotoxicity against human ovarian carcinoma cells (A2780), with IC50 values comparable to established chemotherapeutics like cisplatin .
  • Neuroprotective Effects : Research indicated that imidazole derivatives could inhibit AChE, suggesting potential benefits in treating Alzheimer's disease by enhancing cholinergic signaling .

Applications in Medicine

The diverse biological activities of 1-(1H-imidazol-1-yl)-2-methylpropan-1-one suggest several therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic development.
  • Cancer Therapy : The antitumor activity indicates potential use as a chemotherapeutic agent or adjuvant therapy.
  • Neurological Disorders : Its role as an AChE inhibitor may provide therapeutic avenues for neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for 1-(1H-imidazol-1-yl)-2-methylpropan-1-one, and how can structural purity be confirmed?

Methodological Answer: Synthesis typically involves N-alkylation of imidazole with halogenated ketones. For example, hydrothermal methods (e.g., 180°C, 24 hrs) enable crystallization of imidazole derivatives via slow solvent evaporation . Steglich esterification using coupling agents like DCC/DMAP is also employed to introduce functional groups . To confirm purity:

  • X-ray crystallography resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and torsion angles .
  • NMR spectroscopy identifies proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm) .
  • HPLC with UV detection ensures >98% purity .

Q. What spectroscopic and crystallographic methods are employed for structural elucidation of imidazole derivatives?

Methodological Answer:

  • Single-crystal XRD : Determines spatial arrangements, such as dihedral angles between imidazole and ketone moieties (e.g., 12.5° deviation in related compounds) .
  • FT-IR spectroscopy : Confirms C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ at m/z 179.0925) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for imidazole-based antifungal agents?

Methodological Answer: Discrepancies in MIC values (e.g., 0.125 μg/mL vs. >64 μg/mL against C. albicans) may arise from:

  • Stereochemical variations : Use enzymatic resolution (e.g., lipase-catalyzed kinetic separation) to isolate active enantiomers .
  • Resistance mechanisms : Perform in vitro assays with azole-resistant strains and correlate results with CYP51 binding affinity via docking studies .
  • Biofilm formation : Quantify metabolic inhibition using XTT assays under hypoxia .

Q. What strategies are effective in designing coordination polymers using imidazole derivatives as ligands?

Methodological Answer:

  • Ligand functionalization : Introduce phosphonic acid groups (e.g., H4cppZol) to enhance metal coordination (Co²⁺, Ni²⁺) .
  • pH control : Synthesize polymers at low pH (2.5–3.0) to stabilize 1D chains via H-bonding networks .
  • Solvothermal synthesis : Optimize solvent mixtures (e.g., H₂O/DMF) and temperatures (80–120°C) to achieve crystallinity .

Q. What methodological considerations are critical in stereochemical resolution of imidazole derivatives?

Methodological Answer:

  • Enzymatic kinetic resolution : Use Candida antarctica lipase B with vinyl acetate to achieve enantiomeric excess (>90% ee) .
  • Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Circular dichroism (CD) : Monitor optical activity at 220–260 nm to verify configuration .

Q. How can computational methods like QM/MM docking enhance understanding of imidazole derivatives' interactions with biological targets?

Methodological Answer:

  • Induced-fit docking : Model flexible receptor loops (e.g., C. albicans CYP51) to predict binding poses and ΔG values .
  • QM/MM simulations : Calculate charge polarization at the heme-Fe coordination site to optimize ligand interactions .
  • MD simulations : Assess stability of ligand-CYP51 complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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